1,2,3,4-Tetrafluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrafluoro-12H-[1,3]Benzimidazo[2,1-b][1,3]Benzothiazin-12-One is a complex organic compound characterized by its unique fused-ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrafluoro-12H-[1,3]Benzimidazo[2,1-b][1,3]Benzothiazin-12-One typically involves the reaction of 2-bromo-4-fluorobenzoyl chloride with 2-mercaptobenzimidazole . The reaction conditions often include the use of solvents such as 1,4-dioxane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrafluoro-12H-[1,3]Benzimidazo[2,1-b][1,3]Benzothiazin-12-One can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
1,2,3,4-Tetrafluoro-12H-[1,3]Benzimidazo[2,1-b][1,3]Benzothiazin-12-One has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrafluoro-12H-[1,3]Benzimidazo[2,1-b][1,3]Benzothiazin-12-One involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-Fluoro-12H-Benzimidazo[2,1-b][1,3]Benzothiazin-12-One: This compound shares a similar fused-ring structure but differs in the number and position of fluorine atoms.
Benzo[d]-Imidazo[2,1-b]-Thiazole Derivatives: These compounds have similar core structures but may include different substituents, leading to variations in their properties and applications.
Uniqueness: 1,2,3,4-Tetrafluoro-12H-[1,3]Benzimidazo[2,1-b][1,3]Benzothiazin-12-One is unique due to its specific arrangement of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H4F4N2OS |
---|---|
Molecular Weight |
324.25 g/mol |
IUPAC Name |
1,2,3,4-tetrafluorobenzimidazolo[2,1-b][1,3]benzothiazin-12-one |
InChI |
InChI=1S/C14H4F4N2OS/c15-8-7-12(11(18)10(17)9(8)16)22-14-19-5-3-1-2-4-6(5)20(14)13(7)21/h1-4H |
InChI Key |
IIUYXSVKMWXCSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=C(C(=C(C(=C4S3)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.